1-(2-Methylcyclohexyl)ethan-1-one

Lipophilicity Partition Coefficient ADME

1-(2-Methylcyclohexyl)ethan-1-one (CAS 64811-81-0) is a C9H16O methyl-substituted cyclohexyl methyl ketone with a molecular weight of 140.22–140.23 g/mol. It exists as a chiral molecule with four possible stereoisomers; the CAS 64811-81-0 registry designates the unspecified stereoisomeric mixture unless otherwise noted, distinguishing it from its discrete cis (CAS 5222-62-8) and trans (CAS 5222-61-7) counterparts.

Molecular Formula C9H16O
Molecular Weight 140.226
CAS No. 64811-81-0
Cat. No. B2928069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylcyclohexyl)ethan-1-one
CAS64811-81-0
Molecular FormulaC9H16O
Molecular Weight140.226
Structural Identifiers
SMILESCC1CCCCC1C(=O)C
InChIInChI=1S/C9H16O/c1-7-5-3-4-6-9(7)8(2)10/h7,9H,3-6H2,1-2H3
InChIKeyVZELQXKHIHNPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methylcyclohexyl)ethan-1-one (CAS 64811-81-0): Procurement-Ready Chemical Identity and Technical Specifications


1-(2-Methylcyclohexyl)ethan-1-one (CAS 64811-81-0) is a C9H16O methyl-substituted cyclohexyl methyl ketone with a molecular weight of 140.22–140.23 g/mol [1][2]. It exists as a chiral molecule with four possible stereoisomers; the CAS 64811-81-0 registry designates the unspecified stereoisomeric mixture unless otherwise noted, distinguishing it from its discrete cis (CAS 5222-62-8) and trans (CAS 5222-61-7) counterparts [3]. The compound is a colorless liquid at room temperature with an approximate boiling point of 200 °C and a calculated LogP of 2.40 for the cis isomer, indicating moderate lipophilicity [4]. Its GHS classification includes H227 (combustible liquid), H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation), mandating appropriate handling and storage protocols during procurement and use [1].

Why Generic Substitution of 1-(2-Methylcyclohexyl)ethan-1-one (CAS 64811-81-0) Fails: Structural and Stereochemical Differentiation from Common Analogs


In-class substitution of 1-(2-methylcyclohexyl)ethan-1-one with superficially similar cyclohexyl ketones is not scientifically or industrially sound due to quantifiable differences in lipophilicity, boiling point, and stereochemical complexity. The target compound (LogP ≈ 2.40 for the cis isomer [1]) exhibits a calculated LogP value that is approximately 0.4 units higher than that of unsubstituted cyclohexyl methyl ketone (LogP ≈ 1.97–2.00 [2][3]), corresponding to a roughly 2.5-fold increase in octanol-water partition coefficient and significantly altered solvent partitioning behavior. Furthermore, the target compound's boiling point of approximately 200 °C differs markedly from the 181–183 °C boiling range of cyclohexyl methyl ketone (CAS 823-76-7) [4], directly impacting distillation and purification workflows. Most critically, the target compound possesses four stereoisomers arising from two chiral centers, whereas cyclohexyl methyl ketone and 1-(1-methylcyclohexyl)ethan-1-one (CAS 17431-04-4) are achiral . This stereochemical dimension introduces unique requirements for asymmetric synthesis, chiral chromatography, and enantioselective catalysis that cannot be addressed by achiral or structurally simpler analogs, rendering generic substitution scientifically invalid and practically unworkable.

Quantitative Differentiation Guide: 1-(2-Methylcyclohexyl)ethan-1-one (CAS 64811-81-0) vs. Cyclohexyl Methyl Ketone and Positional Isomers


Lipophilicity (LogP) Differentiation: 2.40 vs. 1.97–2.00

The cis isomer of 1-(2-methylcyclohexyl)ethan-1-one exhibits a calculated LogP of 2.40170 [1], whereas the unsubstituted analog cyclohexyl methyl ketone (CAS 823-76-7) has a LogP of 1.97–2.00 [2][3]. This represents an increase of approximately 0.4 LogP units, corresponding to a roughly 2.5-fold higher octanol-water partition coefficient. For comparison, the positional isomer 1-(1-methylcyclohexyl)ethan-1-one (CAS 17431-04-4) is expected to have a similar LogP to the target compound but lacks the chiral center at the 2-position. The higher LogP of the target compound indicates greater membrane permeability and altered solvent partitioning behavior, which are critical parameters in medicinal chemistry lead optimization and agrochemical formulation [1].

Lipophilicity Partition Coefficient ADME Formulation

Boiling Point Differentiation: ~200 °C vs. 181–183 °C

1-(2-Methylcyclohexyl)ethan-1-one has an approximate boiling point of 200 °C , while the unsubstituted analog cyclohexyl methyl ketone (CAS 823-76-7) boils at 181–183 °C [1]. This 17–19 °C difference is substantial for fractional distillation and vacuum distillation processes. The higher boiling point of the target compound reflects the increased molecular weight and van der Waals interactions conferred by the additional methyl substituent. For industrial procurement, this boiling point differential means that distillation protocols optimized for cyclohexyl methyl ketone cannot be directly transferred to the target compound without adjustment of heating parameters and vacuum conditions .

Purification Distillation Process Chemistry Physical Properties

Stereochemical Complexity: Four Stereoisomers vs. Achiral Analogs

1-(2-Methylcyclohexyl)ethan-1-one possesses two chiral centers (at C1 and C2 of the cyclohexyl ring), giving rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R) . In contrast, both cyclohexyl methyl ketone (CAS 823-76-7) and 1-(1-methylcyclohexyl)ethan-1-one (CAS 17431-04-4) are achiral molecules [1]. This stereochemical complexity is a defining feature of the target compound. The cis (CAS 5222-62-8) and trans (CAS 5222-61-7) isomers are commercially available as discrete entities, each with distinct physical and potentially biological properties [2]. The target CAS 64811-81-0 typically represents an unspecified mixture of stereoisomers, and procurement decisions must specify whether a single isomer or a defined isomeric ratio is required for the intended application [3].

Stereochemistry Asymmetric Synthesis Chiral Chromatography Enantioselectivity

Optimal Research and Industrial Application Scenarios for 1-(2-Methylcyclohexyl)ethan-1-one (CAS 64811-81-0)


Chiral Building Block for Asymmetric Synthesis and Stereochemical Studies

The compound's two chiral centers and four stereoisomers make it a valuable scaffold for asymmetric synthesis methodology development. It is specifically cited as a key intermediate in the synthesis of (Z)-(1′S,3′R,4′S)(–)-2-(3′,4′-epoxy-4′-methylcyclohexyl)-6-methylhepta-2,5-diene, a sex pheromone component . Its stereochemical complexity also renders it useful for studying diastereoselective hydrogenation reactions and developing chiral chromatographic separation methods [1].

Physicochemical Property Benchmarking in Lipophilicity and Boiling Point Studies

With a calculated LogP of 2.40 (cis isomer) and a boiling point of approximately 200 °C, 1-(2-methylcyclohexyl)ethan-1-one provides a quantifiable baseline for comparing the effects of methyl substitution on cyclohexyl ketone physicochemical properties [2]. The 0.4 LogP unit increase relative to cyclohexyl methyl ketone (LogP 1.97–2.00) and the 17–19 °C boiling point elevation offer clear quantitative parameters for structure-property relationship (SPR) modeling and for validating computational predictions of substituent effects on lipophilicity and volatility [3][4].

Mechanistic Probe in Catalytic Hydrogenation and Oxidation Studies

The compound's cyclohexyl ketone framework, bearing a 2-methyl substituent, makes it a relevant substrate for investigating steric and electronic effects in heterogeneous catalysis. Studies on the competitive hydrogenation of cyclohexanone and its 2-alkyl derivatives (including 2-methylcyclohexanone) over platinum group metals provide a class-level framework for predicting the relative hydrogenation rates and stereoselectivity of 1-(2-methylcyclohexyl)ethan-1-one [5][6]. Additionally, its synthesis from 2-methylcyclohexanol via oxidation (e.g., using chromic acid) positions it as a model substrate for evaluating the scope and limitations of alcohol-to-ketone oxidation methodologies.

Reference Standard for Chiral and Isomeric Purity Analysis

The commercial availability of discrete cis (CAS 5222-62-8) and trans (CAS 5222-61-7) isomers [7], alongside the unspecified mixture (CAS 64811-81-0), enables the use of 1-(2-methylcyclohexyl)ethan-1-one as a reference standard for developing and validating analytical methods. Reverse-phase HPLC methods using acetonitrile-water mobile phases with phosphoric acid have been demonstrated for separating trans-1-(2-methylcyclohexyl)ethan-1-one [8]. These methods can be adapted for quantifying isomeric ratios in reaction mixtures, assessing the stereochemical purity of synthetic products, and establishing quality control specifications for procurement of stereochemically defined materials.

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